

# Physical and chemical properties of Azepan-3-one.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Azepan-3-one

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## Technical Guide: Azepan-3-one

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Azepan-3-one**, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It includes a summary of its core characteristics, predicted spectral data, a plausible synthetic pathway, and an exploration of its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of azepanone derivatives.

## Core Physical and Chemical Properties

**Azepan-3-one**, with the chemical formula  $C_6H_{11}NO$ , is a cyclic ketone incorporating a seven-membered azepane ring.<sup>[1]</sup> While specific experimental data for some of its physical properties are not readily available in the public domain, its fundamental characteristics can be summarized and predicted based on its structure.

Table 1: Physical and Chemical Properties of **Azepan-3-one**

Property	Value	Source
IUPAC Name	azepan-3-one	PubChem[1]
CAS Number	171257-01-5	PubChem[1]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	PubChem[1]
Molecular Weight	113.16 g/mol	PubChem[1]
Topological Polar Surface Area	29.1 Å <sup>2</sup>	PubChem[1]
Predicted XLogP3	0.1	PubChem[1]
Predicted Boiling Point	~180-220 °C	Predicted
Predicted Melting Point	Not readily predictable	Predicted
Predicted Solubility	Soluble in water and polar organic solvents	Predicted

Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary amine, **Azepan-3-one** is predicted to be soluble in water and other polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility is expected to decrease in nonpolar solvents like hexane.

## Spectral Data (Predicted)

Detailed experimental spectral data for **Azepan-3-one** is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **Azepan-3-one** is expected to show a series of multiplets in the upfield region corresponding to the methylene protons of the azepane ring. The presence of the carbonyl group at the 3-position will deshield the adjacent protons.

Table 2: Predicted <sup>1</sup>H NMR Chemical Shifts for **Azepan-3-one**

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H2	~3.0 - 3.2	t
H4	~2.5 - 2.7	t
H5, H6, H7	~1.7 - 2.0	m
NH	~2.0 - 4.0 (broad)	s (broad)

## <sup>13</sup>C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and several signals in the aliphatic region for the ring carbons.

Table 3: Predicted <sup>13</sup>C NMR Chemical Shifts for **Azepan-3-one**

Carbon	Predicted Chemical Shift (ppm)
C=O (C3)	~205 - 220
C2	~50 - 60
C4	~40 - 50
C5, C6, C7	~20 - 40

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **Azepan-3-one** is expected to exhibit characteristic absorption bands for the carbonyl and amine functional groups.

Table 4: Predicted IR Absorption Frequencies for **Azepan-3-one**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
N-H Stretch	3300 - 3500	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium to Strong
C=O Stretch (ketone)	1700 - 1725	Strong
N-H Bend	1550 - 1650	Medium

## Mass Spectrometry (MS) (Predicted)

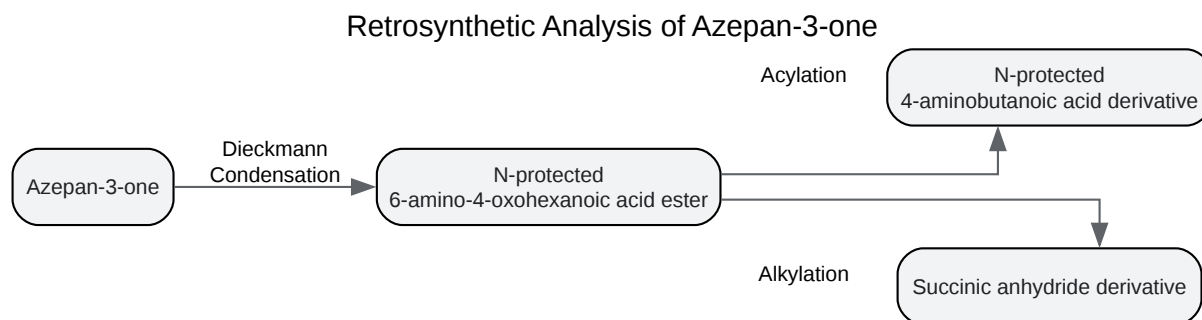
The electron ionization mass spectrum of **Azepan-3-one** is expected to show a molecular ion peak  $[M]^+$  at  $m/z = 113$ . Common fragmentation patterns for cyclic ketones and amines would likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Table 5: Predicted Mass Spectrometry Fragmentation for **Azepan-3-one**

m/z	Possible Fragment
113	$[C_6H_{11}NO]^+$ (Molecular Ion)
85	$[M - CO]^+$
84	$[M - CH_2NH]^+$
70	$[M - C_2H_5N]^+$
56	$[C_3H_4O]^+$ or $[C_3H_6N]^+$
43	$[C_2H_5N]^+$

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **Azepan-3-one** is not readily available in the literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of cyclic ketones and azepane derivatives, such as the Dieckmann condensation or ring-closing metathesis. A potential retro-synthetic analysis is outlined below.



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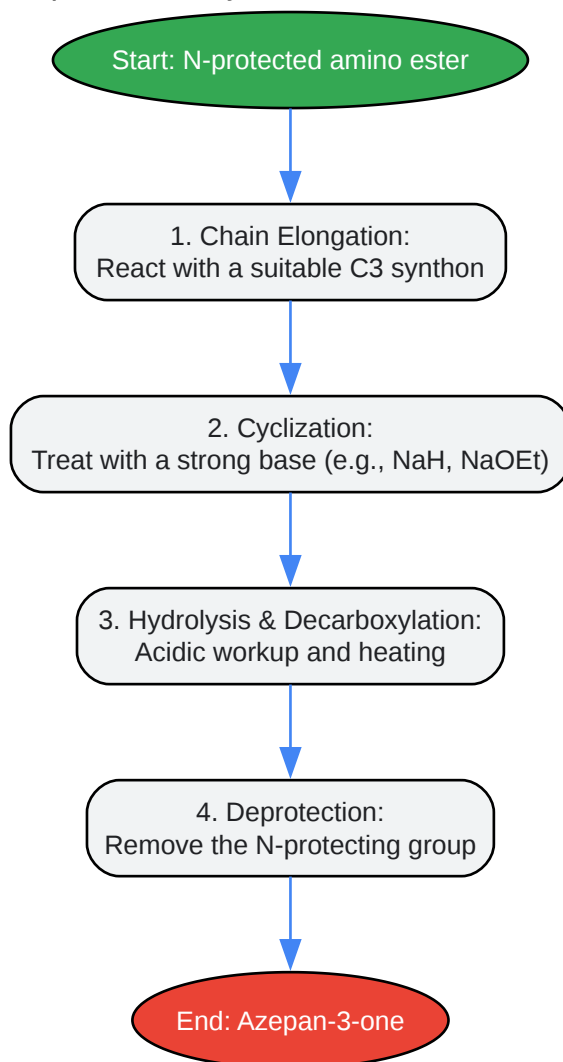
Caption: Retrosynthetic analysis for **Azepan-3-one**.

A potential forward synthesis could involve the protection of a suitable amino acid, followed by chain extension and subsequent intramolecular cyclization.

## General Experimental Protocol for Dieckmann Condensation

The following is a generalized protocol that could be adapted for the synthesis of **Azepan-3-one**.

## Workflow for Azepan-3-one Synthesis via Dieckmann Condensation



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Caption: Synthetic workflow for **Azepan-3-one**.

Methodology:

- Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).
- Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon electrophile to introduce the remaining atoms of the azepane ring.

- **Dieckmann Condensation:** The resulting diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the seven-membered ring with a  $\beta$ -keto ester functionality.
- **Hydrolysis and Decarboxylation:** The  $\beta$ -keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the N-protected **Azepan-3-one**.
- **Deprotection:** Finally, the nitrogen protecting group is removed under appropriate conditions to afford the target molecule, **Azepan-3-one**.
- **Purification:** The final product would be purified using standard techniques such as column chromatography or distillation.

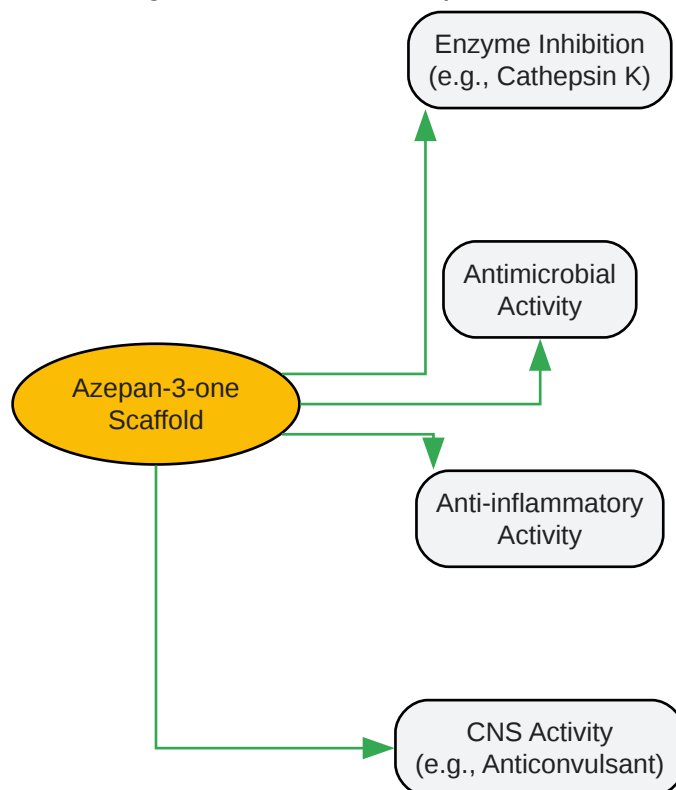
## Potential Biological Activities and Signaling Pathways

While there is no specific data on the biological activity of **Azepan-3-one**, the broader class of azepanone and azetidinone derivatives has been investigated for various pharmacological properties. These studies suggest that **Azepan-3-one** could serve as a scaffold for the development of novel therapeutic agents.

### Potential Biological Targets:

- **Enzyme Inhibition:** Azepanone-based compounds have been explored as inhibitors of enzymes such as cathepsin K.[\[2\]](#)
- **Antimicrobial Activity:** The azetidinone ( $\beta$ -lactam) ring system is a well-known pharmacophore in antibiotics. While **Azepan-3-one** is not a  $\beta$ -lactam, related heterocyclic ketones have demonstrated antimicrobial properties.
- **Anti-inflammatory and Anti-ulcer Activity:** Some azaflavanone derivatives, which contain a heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.[\[3\]](#)
- **Central Nervous System (CNS) Activity:** Azetidinone derivatives have been investigated for various CNS activities, including anticonvulsant and antidepressant effects.[\[4\]](#)

## Potential Biological Activities of Azepan-3-one Derivatives



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Caption: Potential therapeutic applications of **Azepan-3-one**.

## Conclusion

**Azepan-3-one** is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a thorough overview based on existing data for related structures and predictive modeling. The outlined synthetic strategies and potential biological activities offer a starting point for further research and development of novel **Azepan-3-one** derivatives. Further experimental validation of the predicted properties is warranted to fully elucidate the chemical and biological profile of this promising molecule.

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- To cite this document: BenchChem. [Physical and chemical properties of Azepan-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b168768#physical-and-chemical-properties-of-azepan-3-one]

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